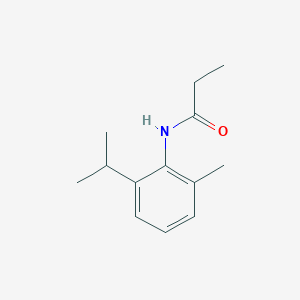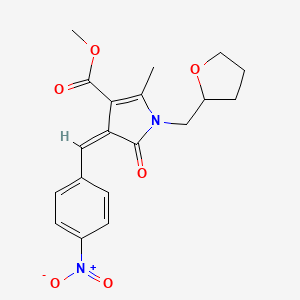![molecular formula C19H13F3N2O B3916358 N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3916358.png)
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide
Descripción general
Descripción
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as TFMA, is a synthetic compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to inhibit the activity of Bcl-2, as mentioned earlier, as well as other proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are enzymes that regulate gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to have various biochemical and physiological effects on cells and organisms. In addition to its anti-cancer properties, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is its high selectivity and sensitivity for metal ion detection. It can detect metal ions at very low concentrations, making it a useful tool for environmental and biological samples. Another advantage is its potential as an anti-cancer agent, as it has shown promising results in animal models.
One limitation of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is its limited solubility in water, which can make it difficult to use in biological experiments. Another limitation is its potential toxicity, as it has been found to induce cell death in both cancer and non-cancer cells. Further studies are needed to determine the optimal dosage and administration of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for different applications.
Direcciones Futuras
There are several future directions for N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide's neuroprotective properties make it a promising candidate for the development of new treatments for these diseases.
Another area of research is the development of new fluorescent probes based on N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for the detection of other molecules and ions. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide's high selectivity and sensitivity make it a useful tool for the development of new sensors and diagnostic tools.
Finally, further studies are needed to determine the optimal dosage and administration of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide for different applications, as well as its potential toxicity and side effects. Overall, N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide is a promising compound with potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has been found to selectively bind with metal ions such as copper, zinc, and iron, and emit fluorescence upon binding. This property makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research is the use of N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide as a potential anti-cancer agent. Studies have shown that N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called Bcl-2, which is involved in cell survival. N-5-quinolinyl-3-[3-(trifluoromethyl)phenyl]acrylamide has also been found to inhibit the growth and metastasis of cancer cells in animal models.
Propiedades
IUPAC Name |
(E)-N-quinolin-5-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O/c20-19(21,22)14-5-1-4-13(12-14)9-10-18(25)24-17-8-2-7-16-15(17)6-3-11-23-16/h1-12H,(H,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBUZHFBOYZYJT-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC=CC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-dimethyl-3-(4-methylphenyl)-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3916279.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B3916283.png)
![N-{4-[({[(4-tert-butylphenoxy)acetyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B3916285.png)
![2-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3916291.png)
![2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3916314.png)
![4-{[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-2,8-dimethylquinoline](/img/structure/B3916316.png)
![(8R*,9aS*)-2-(3,3-diphenylpropyl)-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3916324.png)
![3-(1-naphthyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3916328.png)
![3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B3916332.png)
![N'-{3-[(1,3-benzothiazol-2-ylthio)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B3916340.png)

![methyl 3-{[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916361.png)

![ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3916370.png)